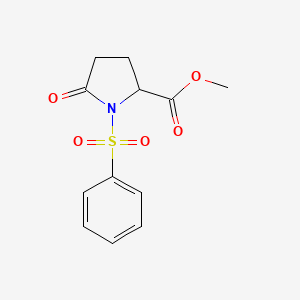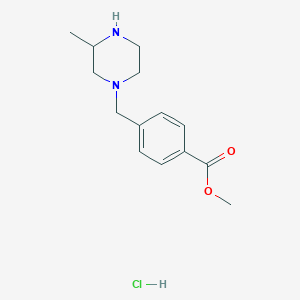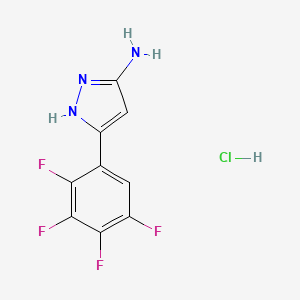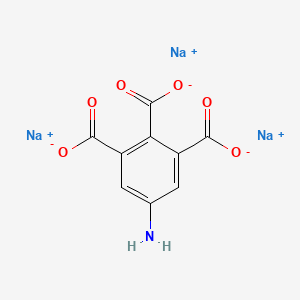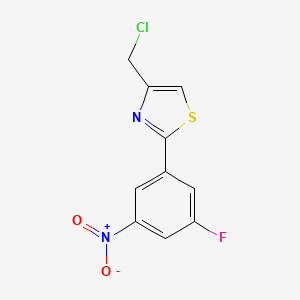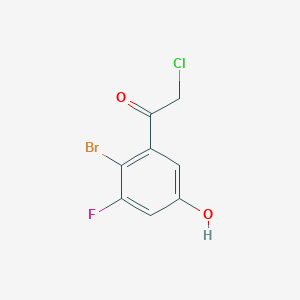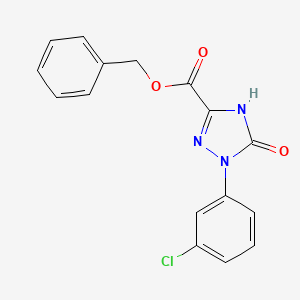![molecular formula C15H19BrN2 B13717738 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor. One common method is the bromination of 1-(2-cyclohexylethyl)-1H-benzo[d]imidazole using bromine in acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties.
Applications De Recherche Scientifique
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the cyclohexylethyl group enhance its binding affinity to these targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: A simpler analog with similar bromination but different substituents.
5-Bromo-1-(2-phenylethyl)-1H-benzo[d]imidazole: Similar structure with a phenylethyl group instead of a cyclohexylethyl group.
5-Bromo-1-(2-cyclohexylmethyl)-1H-benzo[d]imidazole: Similar structure with a cyclohexylmethyl group instead of a cyclohexylethyl group.
Uniqueness
The uniqueness of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole lies in its specific substituents, which confer distinct chemical and biological properties. The cyclohexylethyl group provides steric hindrance and hydrophobic interactions, enhancing its binding affinity and selectivity for certain targets. The bromine atom allows for further functionalization and modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H19BrN2 |
|---|---|
Poids moléculaire |
307.23 g/mol |
Nom IUPAC |
5-bromo-1-(2-cyclohexylethyl)benzimidazole |
InChI |
InChI=1S/C15H19BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2 |
Clé InChI |
QEXABNKEHCUPPK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCN2C=NC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
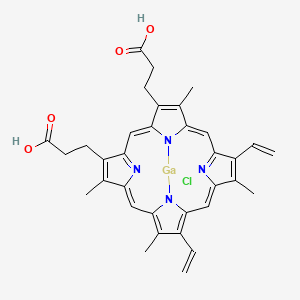

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)


